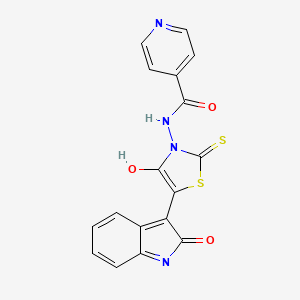

4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)-

Description

This compound is a structurally complex heterocyclic molecule featuring a pyridinecarboxamide core fused with a thiazolidinone scaffold and an indole-derived substituent. The presence of multiple functional groups—oxo, thioxo, and indolylidene moieties—confers unique electronic and steric properties, making it a candidate for diverse biological applications. Its synthesis typically involves multi-step reactions, such as condensation of indole derivatives with thiazolidinone precursors under controlled conditions .

Propriétés

Numéro CAS |

68711-04-6 |

|---|---|

Formule moléculaire |

C17H10N4O3S2 |

Poids moléculaire |

382.4 g/mol |

Nom IUPAC |

N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-4-carboxamide |

InChI |

InChI=1S/C17H10N4O3S2/c22-14(9-5-7-18-8-6-9)20-21-16(24)13(26-17(21)25)12-10-3-1-2-4-11(10)19-15(12)23/h1-8,24H,(H,20,22) |

Clé InChI |

YMDXWUJPQYYSIS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CC=NC=C4)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des dérivés de la pyridinecarboxamide et des composés indolinoniques. Les étapes clés de la synthèse peuvent impliquer :

Réactions de condensation : La combinaison de la pyridinecarboxamide avec des dérivés d'indolinone en conditions acides ou basiques.

Cyclisation : La formation du cycle thiazolidinylidène par des réactions de cyclisation, souvent facilitées par des catalyseurs ou des conditions de réaction spécifiques.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour garantir une grande pureté.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour des lots plus importants, la garantie d'une qualité constante et la mise en œuvre de processus de purification efficaces. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la possibilité d'extension du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent donner des formes réduites des groupements thiazolidinylidène ou indolinone.

Réactifs et conditions courants

Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Agents réducteurs : Y compris le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Catalyseurs : Des catalyseurs à métaux de transition comme le palladium ou le platine peuvent être utilisés dans certaines réactions.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés oxo, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant la polyvalence du composé.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Drug Development : The compound's structure allows it to interact with specific enzymes and receptors, making it a candidate for drug development. Research indicates potential efficacy in targeting diseases linked to enzyme dysfunctions or receptor anomalies.

- Enzyme Inhibition Studies : Studies have shown that 4-Pyridinecarboxamide can inhibit various enzymes, leading to reduced activity in pathways associated with diseases such as cancer and inflammation. For instance, it has been investigated for its role in inhibiting tumor growth by targeting specific oncogenic pathways.

- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-cancer activity in vitro against various cancer cell lines, suggesting its potential as a lead compound for further development .

Biological Studies

- Biomolecular Interaction Probes : The compound can serve as a probe for studying biological pathways due to its ability to bind to biomolecules. This interaction can elucidate the mechanisms of diseases and the effects of potential therapeutic agents.

- Mechanism of Action : The mechanism involves modulation of biological pathways through enzyme inhibition or receptor activation. For example, it has been shown to interact with protein kinases, which are critical in cell signaling and regulation .

Material Science Applications

- Development of New Materials : The unique properties of 4-Pyridinecarboxamide allow for its use in creating materials with specific electronic or optical characteristics. This could lead to advancements in fields such as electronics and photonics.

- Nanotechnology : Research is ongoing into the use of this compound in nanomaterials, where its properties could enhance the performance of nanoscale devices or systems .

Mécanisme D'action

The mechanism of action of 4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural uniqueness lies in its indolylidene-thiazolidinone hybrid system. Below is a comparative analysis with related molecules:

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 5f, -Cl in 5d) enhance COX/LOX inhibition by stabilizing charge distribution during enzyme interaction . Aryl-substituted analogs (e.g., 5d, 5f) exhibit higher anti-inflammatory activity compared to alkyl-substituted derivatives (e.g., ethyl esters in ), which are primarily intermediates .

Synthetic Accessibility :

- The target compound’s synthesis likely requires specialized conditions (e.g., iodine-mediated oxidation for purification) , whereas 5d and 5f are synthesized via sonication, offering higher reproducibility .

Safety Profiles :

- Compounds with dual COX/LOX inhibition (e.g., 5d, 5f) show lower ulcerogenic indices than traditional NSAIDs like indomethacin, suggesting the target compound may share this advantage .

Research Findings and Mechanistic Insights

- 3D-QSAR Analysis: For 4-thiazolidinone analogs, electron-withdrawing substituents at the phenyl ring’s para position correlate with enhanced anti-inflammatory activity. The indolylidene group in the target compound may mimic these effects while introducing π-π stacking interactions with enzyme active sites .

- Docking Studies : Analogs like 5f exhibit strong binding affinities to COX-1/COX-2 via hydrogen bonding with Arg120 and Tyr355, respectively. The indolylidene moiety in the target compound could further optimize these interactions .

Activité Biologique

The compound 4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- is a derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound and its derivatives, highlighting key findings from recent studies.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process that typically includes the reaction of pyridinecarboxamide with thiazolidine derivatives. The resulting products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Table 1: Summary of Synthesized Derivatives

| Compound | Yield (%) | Key Structural Features |

|---|---|---|

| 1 | 75 | Thiazolidine core |

| 2 | 68 | Hydroxy substituent |

| 3 | 80 | Methoxy substituent |

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives, including those related to 4-pyridinecarboxamide, exhibit significant antioxidant activity. For instance, one study reported an IC50 value of 18.17 µg/mL for a related compound in DPPH free radical scavenging assays, indicating strong potential as an antioxidant agent .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been explored. In vitro evaluations showed that certain hydrazones derived from pyridine exhibited high antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against Candida tenuis . This suggests that modifications to the pyridine structure can enhance antimicrobial efficacy.

Antitumor Activity

The antitumor potential of these compounds has been assessed using various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 39.2 ± 1.7 μM against triple-negative breast cancer cells (MDA-MB-231) . The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies provide insights into how these compounds interact with biological targets. For example, docking simulations indicated strong binding affinities between the synthesized derivatives and tyrosinase, a key enzyme involved in melanin production. The highest binding affinity observed was −8.4 kcal/mol , suggesting effective interaction through hydrogen bonds and hydrophobic contacts .

Enzyme Inhibition Studies

Enzyme kinetics studies revealed that certain derivatives act as competitive inhibitors of urease, with significant implications for their use in treating conditions like kidney stones . The inhibition mechanism was characterized by detailed kinetic analyses that highlighted the importance of specific amino acid interactions within the enzyme's active site.

Case Studies

-

Case Study on Antioxidant Properties

- A series of thiazolidine derivatives were synthesized and evaluated for their antioxidant capacity using DPPH assays.

- Results indicated that modifications at the nitrogen position significantly enhanced antioxidant activity.

-

Case Study on Antimicrobial Efficacy

- Hydrazones derived from pyridine were tested against multiple bacterial strains.

- Compounds exhibited varying degrees of antimicrobial activity, with structure-activity relationship (SAR) analyses identifying key functional groups responsible for enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.